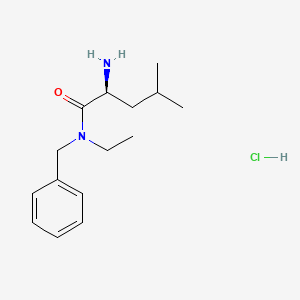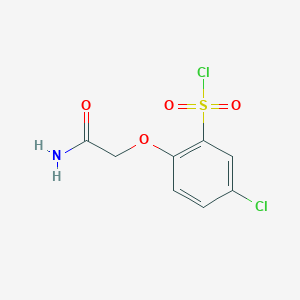
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride
Overview
Description
Carbamoyl chlorides are functional groups with the formula R2NC(O)Cl . They are known to be moisture sensitive, colorless, and soluble in nonpolar organic solvents . The carbamate group, a key structural motif in many approved drugs and prodrugs, is increasingly used in medicinal chemistry . Many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Molecular Structure Analysis
Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
Chemical Reactions Analysis
Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions . The oxidative decarboxylation of oxamic acids can generate carbamoyl radicals, which may further add to unsaturated systems to provide a broad range of important amides .
Scientific Research Applications
Photochemical Generation of Acyl and Carbamoyl Radicals
This compound is used in the photochemical generation of acyl and carbamoyl radicals. A nucleophilic organic catalyst activates the corresponding chlorides and anhydrides, leading to the generation of radicals upon exposure to low-energy photons (blue LEDs). These radicals are then used in Giese-type addition processes to create complex molecules .
Transition Metal-Catalyzed Reactions
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride: can participate in transition metal-catalyzed reactions. These reactions are crucial for synthesizing various amide-containing molecules and heterocycles, which have extensive applications in pharmaceuticals and natural product synthesis .
Synthon for Amide-Functionalized Organic Frameworks
The compound serves as a synthon in the development of amide-functionalized organic frameworks. It undergoes C–H functionalization and other transformations to access these frameworks, which are significant in the creation of new drugs and materials .
Radical Initiated Reactions
It is involved in radical initiated reactions, which are a part of transition metal-catalyzed processes. These reactions are essential for constructing complex molecular architectures that are often found in bioactive compounds .
Cross-Coupling and Annulation Reaction Modes
The compound is used in cross-coupling and annulation reaction modes. These methods are employed to build complex cyclic structures that are commonly present in various natural products and pharmaceuticals .
Access to Heterocycles
Through its reactivity, 2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride is used to access heterocycles. Heterocycles are a fundamental structural component in many drugs and play a critical role in medicinal chemistry .
Stability Under High Temperatures
Interestingly, despite being a carbamoyl chloride, which is structurally related to the highly unstable formyl chloride, this compound is remarkably stable. It can withstand reaction temperatures in the range of 300–400 °C, which is beneficial for high-temperature synthetic processes .
Nucleophilic Substitution Pathways
The compound is also involved in nucleophilic substitution pathways. This property is exploited in the generation of nucleophilic radicals, which are intermediates in various synthetic reactions .
Mechanism of Action
Future Directions
Recent developments in the chemistry of carbamoyl radicals generated from oxamic acids have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . These advancements highlight the potential of carbamoyl chlorides as a powerful synthetic tool in transition-metal catalyzed reactions .
properties
IUPAC Name |
2-(2-amino-2-oxoethoxy)-5-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-5-1-2-6(15-4-8(11)12)7(3-5)16(10,13)14/h1-3H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXKVAMXMYVZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



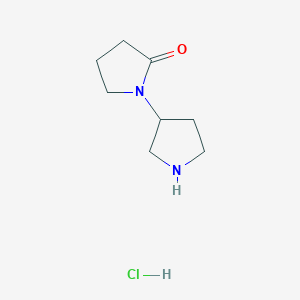
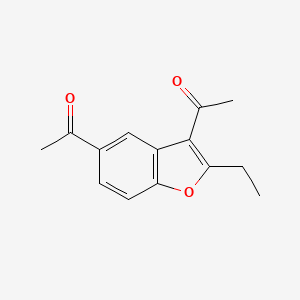
![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)
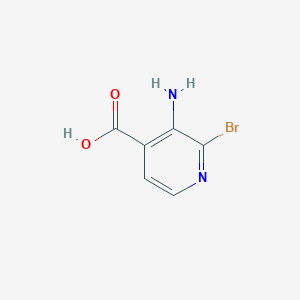
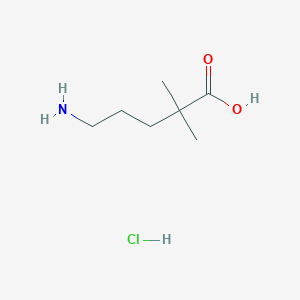
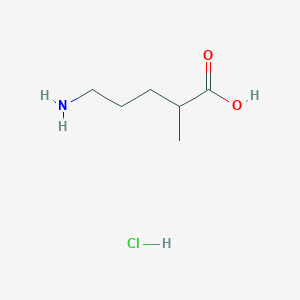
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
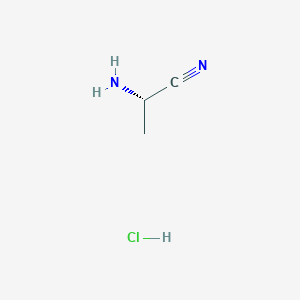
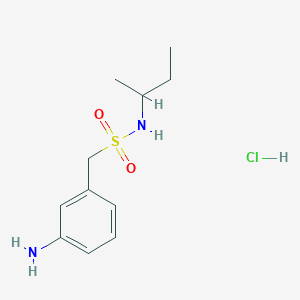
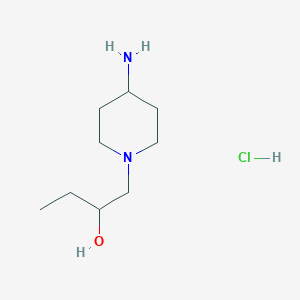
amine](/img/structure/B1377080.png)

![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
